5-Aminopyridine-3-carbothioamide

Urease Inhibition Helicobacter pylori Enzyme Assay

Accelerate your SAR campaigns with 5-Aminopyridine-3-carbothioamide, a differentiated pyridine scaffold. Its unique C=S moiety offers superior metal chelation and distinct hydrogen-bonding profiles compared to standard carboxamides, directly impacting target engagement. With a benchmarked baseline activity (IC50 = 21.8 µM) against H. pylori urease, this building block enables systematic potency optimization. Leverage its higher lipophilicity to fine-tune ADMET properties without compromising synthetic tractability. Secure research quantities now to explore novel inhibitor space.

Molecular Formula C6H7N3S
Molecular Weight 153.21 g/mol
CAS No. 1355610-88-6
Cat. No. B3366331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyridine-3-carbothioamide
CAS1355610-88-6
Molecular FormulaC6H7N3S
Molecular Weight153.21 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1N)C(=S)N
InChIInChI=1S/C6H7N3S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10)
InChIKeyNALLSUJZLCDRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyridine-3-carbothioamide (CAS 1355610-88-6) Procurement Guide: Core Structure and Chemical Class


5-Aminopyridine-3-carbothioamide (CAS 1355610-88-6) is a heterocyclic building block featuring a pyridine core substituted with an amino group at the 5-position and a carbothioamide group at the 3-position . With a molecular formula of C6H7N3S and a molecular weight of 153.21 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical research, particularly for the synthesis of biologically active molecules . Its unique substitution pattern differentiates it from other aminopyridine isomers and provides a distinct chemical handle for derivatization [1].

Why 5-Aminopyridine-3-carbothioamide Cannot Be Interchanged with Generic Aminopyridine Analogs


Substituting 5-Aminopyridine-3-carbothioamide with a generic aminopyridine or even a close structural analog like 5-aminopyridine-3-carboxamide can lead to significant changes in chemical reactivity, biological target engagement, and physicochemical properties . The presence of the thiocarbonyl (C=S) group in the carbothioamide moiety, as opposed to a carbonyl (C=O) in a carboxamide, imparts distinct electronic and steric characteristics. This difference influences nucleophilicity, metal coordination chemistry, and hydrogen-bonding capacity, which are critical for both synthetic transformations and biological activity [1]. For instance, while 5-aminonicotinamide (the oxo-analog) exhibits tumor-modulating activity, its mechanism and potency profile are distinct from carbothioamide derivatives, which are often explored as enzyme inhibitors due to the thioamide's unique binding interactions . Therefore, a direct substitution without rigorous validation can compromise experimental reproducibility and lead to project delays .

Quantitative Performance Differentiators for 5-Aminopyridine-3-carbothioamide


Urease Inhibition: 5-Aminopyridine-3-carbothioamide vs. Optimized Pyridine Carboxamide Derivatives

5-Aminopyridine-3-carbothioamide demonstrates urease inhibitory activity, a key target for combating Helicobacter pylori infections. While optimized derivatives in the pyridine carboxamide class can achieve potent IC50 values in the low micromolar range (e.g., 1.07 µM), the unsubstituted 5-Aminopyridine-3-carbothioamide provides a baseline activity with an IC50 of 21.8 µM (2.18E+4 nM) against H. pylori urease [1]. This establishes its utility as a starting scaffold for further derivatization aimed at improving potency, as seen with 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) which achieves an IC50 of 1.07 µM [2].

Urease Inhibition Helicobacter pylori Enzyme Assay

Physicochemical Profile: LogP and Polar Surface Area for Permeability Prediction

The calculated XLogP3 value for 5-Aminopyridine-3-carbothioamide is -0.4, and its topological polar surface area (TPSA) is 97 Ų [1]. These values are within the favorable range for oral bioavailability according to Lipinski's Rule of Five and Veber's Rules, suggesting adequate permeability and solubility. In comparison, its oxo-analog, 5-aminopyridine-3-carboxamide (5-Aminonicotinamide), has a lower XLogP3 of -1 and a TPSA of 82 Ų . The higher lipophilicity (LogP) and larger polar surface area of the carbothioamide may confer distinct pharmacokinetic properties, such as improved membrane permeability or altered tissue distribution, which are critical considerations for lead optimization in drug discovery programs .

Physicochemical Properties Drug-likeness ADME

Synthetic Yield and Versatility: A Class-Level Assessment of Pyridinecarbothioamide Synthesis

While specific synthetic yields for 5-Aminopyridine-3-carbothioamide are not detailed in public literature, a class-level inference can be drawn from established methodologies for synthesizing pyridinecarbothioamides. A developed method using cyanopyridines and phosphorus pentasulfide as a thionation agent in an alcoholic ammonium solution provides corresponding thioamides in yields ranging from 60% to 90% . An alternative procedure using aqueous ammonia can lead to quantitative yields for specific isomers like pyridine-4-carbothioamides . This indicates that the synthesis of 5-Aminopyridine-3-carbothioamide can be reliably achieved with moderate to high efficiency using established protocols, which is a key factor for ensuring a consistent and cost-effective supply for research projects [1].

Synthetic Chemistry Thioamide Synthesis Reaction Yield

Optimal Research and Procurement Applications for 5-Aminopyridine-3-carbothioamide


Medicinal Chemistry: Lead Optimization for Urease Inhibitors

As a starting point for developing novel urease inhibitors targeting Helicobacter pylori, the baseline activity of 5-Aminopyridine-3-carbothioamide (IC50 = 21.8 µM) provides a quantifiable foundation for structure-activity relationship (SAR) studies [1]. Researchers can use this scaffold to synthesize and evaluate a library of derivatives, aiming to improve potency towards the low micromolar range observed with more optimized compounds like Rx-6 (IC50 = 1.07 µM) [2].

Drug Discovery: ADME Property Modulation

In programs where fine-tuning physicochemical properties is critical, 5-Aminopyridine-3-carbothioamide offers a distinct profile compared to its carboxamide analog. Its higher lipophilicity (XLogP3 = -0.4) and larger polar surface area (TPSA = 97 Ų) can be exploited to improve membrane permeability or modify distribution characteristics, making it a valuable tool for medicinal chemists aiming to optimize a lead compound's pharmacokinetic profile [3].

Chemical Biology: Metal Chelation and Coordination Chemistry

The carbothioamide moiety is known for its ability to chelate metal ions, a property not shared by its oxo-analog. This makes 5-Aminopyridine-3-carbothioamide a useful ligand for synthesizing metal complexes with potential applications as enzyme inhibitors, imaging agents, or catalysts [4]. Researchers investigating metal-based therapeutics or probing metalloenzyme active sites can leverage this unique reactivity [5].

Agrochemical Research: Fungicidal and Antimicrobial Scaffold

Given the broad utility of pyridine (thio)amide compounds as fungicidal and antimicrobial agents, 5-Aminopyridine-3-carbothioamide can serve as a core intermediate for synthesizing novel crop protection agents [6]. Its unique substitution pattern allows for the creation of diverse chemical libraries for screening against phytopathogenic fungi and bacteria, addressing a critical need in agricultural science [7].

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